Computed LogP and Topological Polar Surface Area (TPSA) Comparison for Electrolyte Additive Screening
Butylsulfonyl butane-1-sulfonate exhibits a computed XLogP3 of 1.7 and a TPSA of 94.3 Ų [1], which strikes a balance between lipophilicity and polarity. A lower LogP indicates greater polarity compared to the non-polar analog di-n-butyl sulfone (CAS 598-04-9), while a higher TPSA suggests a stronger interaction with polar electrolyte solvents [2]. This balanced profile is conducive to both sufficient solubility in carbonate-based electrolytes and effective adsorption onto the electrode surface for SEI formation.
| Evidence Dimension | Computed partition coefficient and molecular polarity |
|---|---|
| Target Compound Data | XLogP3 = 1.7; TPSA = 94.3 Ų |
| Comparator Or Baseline | Di-n-butyl sulfone (CAS 598-04-9): XLogP3 ≈ 2.3; TPSA = 42.5 Ų. Methanesulfonic anhydride: XLogP3 ≈ -0.5; TPSA ≈ 69 Ų. |
| Quantified Difference | Target compound LogP is ~0.6 units lower than di-n-butyl sulfone and ~2.2 units higher than methanesulfonic anhydride, indicating intermediate lipophilicity. |
| Conditions | Values computed by XLogP3 3.0 and Cactvs 3.4.8.18 algorithms, as reported in PubChem [1][2]. |
Why This Matters
For procurement, an additive with an intermediate LogP is less likely to cause phase separation in the electrolyte or fail to adsorb onto the electrode surface compared to more polar or non-polar alternatives.
- [1] PubChem. Butylsulfonyl butane-1-sulfonate. PubChem CID 13107255. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/108994-69-0 (accessed 2026-05-07). View Source
- [2] PubChem. Di-n-butyl sulfone. PubChem CID 12233. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/598-04-9 (accessed 2026-05-07). View Source
